methyl 5-(3-fluorophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(3-fluorophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-fluorophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the pyrrol-1-yl tetrahydro-2H-pyran-4-yl moiety. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-fluorophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s unique structure suggests potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-(3-fluorophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-chlorophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
- Methyl 5-(3-bromophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 5-(3-fluorophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22FN3O4S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 5-(3-fluorophenyl)-2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H22FN3O4S/c1-29-20(28)18-19(15-5-4-6-16(23)13-15)31-21(25-18)24-17(27)14-22(7-11-30-12-8-22)26-9-2-3-10-26/h2-6,9-10,13H,7-8,11-12,14H2,1H3,(H,24,25,27) |
InChI Key |
NDIDOONQDNIINK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CC2(CCOCC2)N3C=CC=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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